molecular formula C11H17N3O B2960765 N-(3-Pyrazol-1-ylpentyl)prop-2-enamide CAS No. 2411304-63-5

N-(3-Pyrazol-1-ylpentyl)prop-2-enamide

Cat. No. B2960765
CAS RN: 2411304-63-5
M. Wt: 207.277
InChI Key: RFFZXRHVGKRAON-UHFFFAOYSA-N
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Description

N-(3-Pyrazol-1-ylpentyl)prop-2-enamide, commonly known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. JWH-018 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. This compound has gained popularity in recent years due to its use as a recreational drug, but it also has potential applications in scientific research.

Mechanism of Action

JWH-018 acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. When JWH-018 binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of JWH-018.
Biochemical and Physiological Effects:
JWH-018 has been shown to have a wide range of biochemical and physiological effects. These effects include analgesia, sedation, appetite stimulation, and altered perception of time and space. JWH-018 has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using JWH-018 in lab experiments is its potency as a CB1 agonist. This compound has a high affinity for the CB1 receptor, which allows for precise control of the activation of this receptor. However, one limitation of using JWH-018 is its potential for abuse as a recreational drug. This can make it difficult to obtain and use this compound in a laboratory setting.

Future Directions

There are many potential future directions for the use of JWH-018 in scientific research. One area of interest is the development of new anti-cancer drugs based on the structure of JWH-018. Another area of interest is the investigation of the role of the CB1 receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, the development of new synthetic cannabinoids with improved therapeutic properties is an area of active research.

Synthesis Methods

JWH-018 is synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 1-pentyl-3-(4-chlorobutyl)indole with pyrazole in the presence of a base. This reaction produces 1-pentyl-3-(4-pyrazolyl)indole, which is then reacted with propionic anhydride to produce JWH-018.

Scientific Research Applications

JWH-018 has been used in scientific research to study the effects of cannabinoids on the CB1 receptor. This compound has been used to investigate the role of the CB1 receptor in various physiological processes, including pain perception, appetite regulation, and memory formation. JWH-018 has also been used to study the effects of cannabinoids on cancer cells and their potential as anti-cancer agents.

properties

IUPAC Name

N-(3-pyrazol-1-ylpentyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-3-10(14-9-5-7-13-14)6-8-12-11(15)4-2/h4-5,7,9-10H,2-3,6,8H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFZXRHVGKRAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCNC(=O)C=C)N1C=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Pyrazol-1-ylpentyl)prop-2-enamide

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